2-Mercapto-4,5,6,7-d4-benzimidazole

Vue d'ensemble

Description

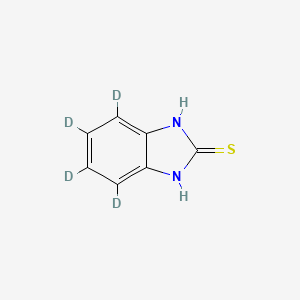

2-Mercapto-4,5,6,7-d4-benzimidazole is a deuterated derivative of 2-mercaptobenzimidazole. It is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. The compound is characterized by the presence of deuterium atoms at positions 4, 5, 6, and 7 on the benzimidazole ring. This isotopic labeling is often used in scientific research to study reaction mechanisms and metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4,5,6,7-d4-benzimidazole typically involves the deuteration of 2-mercaptobenzimidazole. One common method includes the reaction of 2-mercaptobenzimidazole with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction is usually carried out in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete deuteration of the compound. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Mercapto-4,5,6,7-d4-benzimidazole undergoes various chemical reactions, including:

Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

Substitution: The benzimidazole ring can undergo substitution reactions at the nitrogen or carbon atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiol, thioether derivatives.

Substitution: Alkylated or acylated benzimidazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Benzimidazole derivatives, including 2-Mercapto-4,5,6,7-d4-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds derived from benzimidazole exhibit significant antibacterial and antifungal activities.

- Study Findings : A study demonstrated that synthesized derivatives of 2-mercaptobenzimidazole showed notable antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, specific compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 1.27 µM against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| N1 | 1.27 | Staphylococcus aureus |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Anticancer Potential

The anticancer properties of benzimidazole derivatives have been a focal point in drug discovery. Studies reveal that certain derivatives of this compound exhibit potent anticancer activity.

- Case Study : Compounds N9 and N18 were found to have IC50 values of 5.85 µM and 4.53 µM against the HCT116 colorectal carcinoma cell line, outperforming the standard drug 5-Fluorouracil (IC50 = 9.99 µM) . This suggests a promising avenue for developing new anticancer agents.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

Synthesis of Surfactants

Research has also focused on synthesizing cationic surfactants from derivatives of this compound due to their surface-active properties. These surfactants can be utilized in various industrial applications such as detergents and emulsifiers .

Chemical Manufacturing

The compound has relevance in the chemical industry for producing rubber and other polymer materials due to its thiol group that can participate in various chemical reactions .

Conclusion and Future Directions

The applications of this compound span medicinal chemistry and industrial processes. Its potential as an antimicrobial and anticancer agent is particularly noteworthy, warranting further exploration through clinical trials and additional studies to better understand its mechanisms of action.

Future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profiles of these compounds in living organisms.

- Mechanistic Studies : Understanding the pathways through which these compounds exert their biological effects.

- Formulation Development : Exploring how these compounds can be incorporated into drug formulations for enhanced therapeutic outcomes.

By advancing our understanding of this compound's properties and applications, we can pave the way for innovative treatments in medicine and improvements in industrial processes.

Mécanisme D'action

The mechanism of action of 2-Mercapto-4,5,6,7-d4-benzimidazole involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The deuterium atoms provide stability and resistance to metabolic degradation, enhancing the compound’s efficacy in biological systems.

Comparaison Avec Des Composés Similaires

2-Mercaptobenzimidazole: The non-deuterated analog of 2-Mercapto-4,5,6,7-d4-benzimidazole.

2-Mercapto-5-methoxybenzimidazole: A derivative with a methoxy group at position 5.

2-Mercapto-4,5,6,7-tetrafluorobenzimidazole: A fluorinated analog.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This isotopic labeling also helps in elucidating reaction mechanisms and studying isotopic effects in chemical reactions.

Activité Biologique

2-Mercapto-4,5,6,7-d4-benzimidazole (MDBM) is a derivative of benzimidazole that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly due to its antibacterial, anti-inflammatory, and antifungal properties. The following sections provide a comprehensive overview of the biological activity associated with MDBM, supported by data tables and relevant research findings.

Chemical Structure and Properties

MDBM is characterized by its benzimidazole core structure, which is known for conferring various pharmacological properties. The presence of the thiol (-SH) group enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that MDBM exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study demonstrated that MDBM derivatives showed moderate antibacterial activity when compared to standard antibiotics such as ampicillin and ketoconazole .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12.5 μmol/mL |

| S. aureus | 18 μmol/mL |

Anti-inflammatory Activity

MDBM has also been investigated for its anti-inflammatory effects. In a carrageenan-induced paw edema model, derivatives of 2-mercaptobenzimidazole demonstrated significant reductions in inflammation markers, indicating their potential as therapeutic agents for inflammatory conditions .

Analgesic Properties

The analgesic activity of MDBM has been evaluated through various pain models. Compounds derived from 2-mercaptobenzimidazole exhibited notable analgesic effects comparable to conventional analgesics, suggesting their utility in pain management .

The mechanisms underlying the biological activities of MDBM are multifaceted:

- Antimicrobial Mechanism : MDBM likely disrupts bacterial cell membranes or interferes with metabolic pathways critical for bacterial survival.

- Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response.

- Analgesic Mechanism : MDBM may modulate pain pathways by influencing neurotransmitter levels or receptor activity.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of MDBM against clinical isolates of E. coli and S. aureus. The results showed that MDBM significantly inhibited bacterial growth at concentrations lower than those required for standard antibiotics .

Study 2: Anti-inflammatory Effects

In another study focusing on the anti-inflammatory properties of MDBM derivatives, researchers observed a dose-dependent reduction in paw edema in animal models, reinforcing the potential of these compounds in treating inflammatory diseases .

Propriétés

IUPAC Name |

4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMYGUUIMTVXNW-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662069 | |

| Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931581-17-8 | |

| Record name | (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.